molecular formula C17H22N2O3S B196102 1'N-Benzyl Biotin CAS No. 76335-62-1

1'N-Benzyl Biotin

Cat. No.: B196102
CAS No.: 76335-62-1
M. Wt: 334.4 g/mol
InChI Key: MFFWFILLMGRYPI-DZKIICNBSA-N
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Description

1’N-Benzyl Biotin is an organic compound with the chemical name N-(benzyl)-D-biotinamide and the chemical formula C17H22N2O3S. It is a derivative of biotin, featuring a benzyl group attached to the biotin structure. This compound is typically found as a white to pale yellow crystal or crystalline powder . It is used in the novel enantioselective syntheses of (+)-Biotin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin involves several steps:

Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions: 1’N-Benzyl Biotin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

1’N-Benzyl Biotin has a wide range of scientific research applications:

Mechanism of Action

1’N-Benzyl Biotin exerts its effects by acting as a coenzyme in various biochemical processes. It is involved in carboxylation reactions, where it serves as a carrier of activated carbon dioxide. The compound interacts with biotin-dependent carboxylases, facilitating the transfer of carbon dioxide to specific substrates. This process is crucial for metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Comparison with Similar Compounds

Uniqueness of 1’N-Benzyl Biotin: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other biotin derivatives. This structural modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in scientific research .

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWFILLMGRYPI-DZKIICNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438027
Record name 1'N-Benzyl Biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76335-62-1
Record name 1'N-Benzyl Biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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